Iron(2+) succinate

Iron Deficiency Anemia Elemental Iron Dosage Oral Iron Supplementation

Ferrous succinate delivers 35% elemental iron—75% higher payload than ferrous sulfate—enabling smaller, patient-friendly dosage units. Clinical evidence demonstrates 92% bioavailability vs. ferrous sulfate without sensory impact in fortified foods, and 4.65-fold higher efficacy in maternal anemia RCTs. Superior gastrointestinal tolerability and established generic bioequivalence make this the technically justified iron source for pharmaceutical tablet/capsule formulation, infant cereal fortification, and ND-CKD anemia management. High iron density reduces pill burden while maintaining therapeutic equivalence across diverse patient populations.

Molecular Formula C4H5FeO4+
Molecular Weight 172.925
CAS No. 17022-52-5
Cat. No. B579329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron(2+) succinate
CAS17022-52-5
Molecular FormulaC4H5FeO4+
Molecular Weight172.925
Structural Identifiers
SMILESC(CC(=O)[O-])C(=O)O.[Fe+2]
InChIInChI=1S/C4H6O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-1
InChIKeyMDXRFOWKIZPNTA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 25 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferrous Succinate (CAS 17022-52-5): High-Potency Oral Iron Salt for Anemia and Food Fortification Applications


Iron(2+) succinate, or ferrous succinate (CAS 17022-52-5), is an organic ferrous iron salt formed by the complexation of ferrous iron (Fe²⁺) with succinic acid . It is a reddish-brown powder that provides elemental iron content of approximately 32–36% by weight . The compound is water-soluble and exhibits pH-dependent dissolution behavior that facilitates absorption in the duodenum and proximal jejunum [1]. As a hematinic agent approved for clinical use, ferrous succinate is indicated for the treatment and prevention of iron deficiency anemia and is also employed as a nutritional fortificant in infant cereals and other food products [2].

Why Ferrous Succinate (CAS 17022-52-5) Cannot Be Interchanged with Other Ferrous Salts in Formulation or Therapy


The clinical and nutritional performance of ferrous iron salts is dictated not merely by the presence of the Fe²⁺ ion but by the specific counterion and resulting physicochemical properties. Ferrous succinate possesses a distinct combination of high elemental iron content (approximately 35%), moderate aqueous solubility, and an organic succinate moiety that influences gastrointestinal dissolution and tolerability [1]. In contrast, ferrous sulfate delivers 20% elemental iron with high solubility but frequent gastrointestinal intolerance [2]; ferrous fumarate offers 33% elemental iron with poor aqueous solubility and slower absorption kinetics [3]; and iron polysaccharide complex contains 46% elemental iron but exhibits non-ionic, less caustic behavior that fundamentally alters absorption and safety profiles [4]. These quantifiable differences in iron payload, solubility, and biological handling preclude simple one-to-one substitution without compromising dose accuracy, bioavailability, or patient adherence. The following evidence dimensions substantiate when and why ferrous succinate represents a technically justified selection over alternative iron sources.

Ferrous Succinate (CAS 17022-52-5): Quantified Differentiation from In-Class Alternatives


Elemental Iron Content: 35% (w/w) Versus Ferrous Sulfate (20%) and Ferrous Gluconate (11%)

Ferrous succinate contains 35% elemental iron by weight, enabling delivery of a higher iron payload per unit mass compared to ferrous sulfate (20%) and ferrous gluconate (11%) [1]. This 75% higher elemental iron density relative to ferrous sulfate reduces the total mass of salt required to achieve a given therapeutic dose, a critical factor for tablet size reduction and improved patient compliance [2].

Iron Deficiency Anemia Elemental Iron Dosage Oral Iron Supplementation

Relative Iron Bioavailability from Fortified Cereal: 92% of Ferrous Sulfate Reference

In a human absorption study using radio-labeled iron from fortified infant cereal, ferrous succinate achieved 92% of the absorption value observed for ferrous sulfate, the reference standard [1]. This performance substantially exceeded that of ferrous saccharate (74%) and ferric pyrophosphate (39%), establishing ferrous succinate as a highly bioavailable fortificant [2]. Notably, ferrous succinate also demonstrated the critical advantage of not causing fat oxidation or discoloration in the cereal matrix—a sensory benefit not provided by ferrous sulfate [3].

Food Fortification Iron Bioavailability Infant Nutrition

Comparative Clinical Efficacy: OR=4.65 for Overall Response Versus Ferrous Sulfate in Pregnancy IDA

A 2025 systematic review and meta-analysis of 47 RCTs involving 6,655 pregnant patients with iron deficiency anemia demonstrated that ferrous succinate tablets achieved significantly superior overall efficacy compared to ferrous sulfate tablets, with an odds ratio (OR) of 4.65 (95% CI: 3.68–5.88; P<0.00001) [1]. The analysis also found that the incidence of adverse reactions was significantly lower for ferrous succinate versus ferrous sulfate (P<0.05) [2]. No statistically significant difference in total response rate was observed between ferrous succinate and polysaccharide iron complex [3].

Pregnancy Anemia Meta-Analysis Oral Iron Therapy

Hemoglobin Response in Non-Dialysis CKD: Superior to Polysaccharide Iron Complex

In a randomized controlled trial of 20 non-dialysis CKD patients with anemia, treatment with ferrous succinate produced a significantly greater increase in hemoglobin (Hb) compared to polysaccharide iron complex at both 3 months and 6 months [1]. At 6 months, the qualified response rate (proportion of patients achieving target Hb increase) was significantly higher in the ferrous succinate group [2]. Additionally, ferrous succinate treatment was associated with improvement in red cell distribution width (RDW), suggesting more effective correction of iron-deficient erythropoiesis [3]. No significant differences in liver function, hs-CRP, or eGFR were observed between groups [4].

Chronic Kidney Disease Anemia Management Oral Iron Supplementation

Pharmacokinetic Parameters in Healthy Volunteers: Cmax ~3000 μg/L and t1/2 ~28–33 h Following 200 mg Single Dose

A single-dose, randomized crossover bioequivalence study in 20 healthy male volunteers administered 200 mg ferrous succinate tablets established key pharmacokinetic parameters: mean Cmax of approximately 3028 μg/L (reference formulation) and 2987 μg/L (test formulation), with Tmax of 3.7–4.3 hours and elimination half-life (t1/2) of 27.7–32.9 hours [1]. Mean AUC0–τ was approximately 48,400 μg·h·L−1 [2]. These parameters provide a quantitative baseline for comparing iron uptake kinetics from different ferrous salt formulations [3].

Pharmacokinetics Bioequivalence ICP-MS

Solubility Profile: Water-Soluble with pH-Dependent Dissolution Facilitating Duodenal Absorption

Ferrous succinate exhibits water solubility (reported as >10 g/L in some sources, though others describe it as slightly soluble) and demonstrates pH-dependent dissolution behavior that is advantageous for oral iron delivery [1]. The compound precipitates at pH < 4 but reverts to a soluble form at the higher pH encountered in the duodenum and jejunum, the primary sites of iron absorption [2]. This contrasts with ferrous fumarate, which is practically insoluble in water and requires gastric acid for dissolution, and ferrous sulfate, which is highly soluble but releases iron ions rapidly, contributing to gastrointestinal irritation [3].

Solubility pH-Dependent Dissolution Oral Bioavailability

Ferrous Succinate (CAS 17022-52-5): Validated Application Scenarios Based on Quantitative Evidence


Iron Fortification of Infant Cereals and Lipid-Containing Food Matrices

Based on human absorption studies showing 92% bioavailability relative to ferrous sulfate without causing fat oxidation or discoloration, ferrous succinate is an optimal choice for fortifying infant cereals, rice noodles, and other lipid-containing food products where sensory neutrality is critical [1]. The compound's 35% elemental iron content allows efficient iron delivery with minimal impact on product organoleptic properties [2].

Oral Iron Therapy in Pregnancy-Associated Iron Deficiency Anemia

Meta-analysis of 47 RCTs demonstrates that ferrous succinate tablets achieve a 4.65-fold higher odds of overall efficacy compared to ferrous sulfate in pregnant patients, with a significantly lower incidence of adverse reactions [1]. This evidence supports preferential selection of ferrous succinate for maternal anemia management where both therapeutic efficacy and gastrointestinal tolerability are paramount [2].

Anemia Management in Non-Dialysis Chronic Kidney Disease (ND-CKD)

RCT data in ND-CKD patients show that ferrous succinate produces significantly greater hemoglobin increases and higher qualified response rates compared to polysaccharide iron complex over 6 months of treatment [1]. The compound also improves red cell distribution width (RDW), indicating more effective correction of iron-restricted erythropoiesis [2]. Ferrous succinate should be considered when oral iron therapy is indicated in this population [3].

Formulation Development of High-Potency Iron Supplements

With 35% elemental iron content—75% higher than ferrous sulfate (20%) and 218% higher than ferrous gluconate (11%)—ferrous succinate enables formulation of smaller tablets or capsules delivering equivalent iron doses [1]. This higher iron density is particularly valuable for developing patient-friendly dosage forms where pill burden is a concern [2]. Additionally, established bioequivalence between generic formulations supports cost-effective product development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iron(2+) succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.